6-Methyloctanoyl chloride
CAS No.: 53838-47-4
Cat. No.: VC19604566
Molecular Formula: C9H17ClO
Molecular Weight: 176.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53838-47-4 |
|---|---|
| Molecular Formula | C9H17ClO |
| Molecular Weight | 176.68 g/mol |
| IUPAC Name | 6-methyloctanoyl chloride |
| Standard InChI | InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3 |
| Standard InChI Key | OQGKSVAVFKFRTH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CCCCC(=O)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-methyloctanoyl chloride, derived from the parent carboxylic acid, 6-methyloctanoic acid, by replacing the hydroxyl group with a chlorine atom. Its molecular formula is C₉H₁₇ClO, with a molecular weight of 188.68 g/mol. The branching at the sixth carbon introduces steric effects that influence its physical properties and reactivity compared to linear analogs like octanoyl chloride.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇ClO |
| Molecular Weight | 188.68 g/mol |
| CAS Registry Number | Not widely reported |
| Boiling Point (predicted) | ~180–190°C (at 760 mmHg) |
| Density (estimated) | 1.02–1.05 g/cm³ |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common method for synthesizing 6-methyloctanoyl chloride involves the chlorination of 6-methyloctanoic acid using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.
Reaction Conditions:
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Step 1: 6-Methyloctanoic acid is dissolved in an anhydrous solvent such as dichloromethane or toluene.
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Step 2: Thionyl chloride is added dropwise under inert atmosphere (N₂ or Ar) to prevent hydrolysis.
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Step 3: The mixture is refluxed at 60–80°C for 4–6 hours, with HCl and SO₂ gases evolved as byproducts.
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Step 4: Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation.
Yield Optimization:
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Catalytic dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by generating an intermediate acyl imidazolium species.
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Anhydrous conditions are critical to avoid side reactions, such as hydrolysis to the carboxylic acid.
Industrial Manufacturing
Industrial production scales the laboratory method using continuous-flow reactors to enhance safety and efficiency. Key considerations include:
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Waste Management: Trapping HCl and SO₂ gases using alkaline scrubbers.
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Purity Control: Fractional distillation under reduced pressure to achieve >98% purity.
Physicochemical Properties
Physical State and Solubility
6-Methyloctanoyl chloride is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides. Its solubility profile includes:
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Miscibility: Fully miscible with aprotic solvents (e.g., THF, diethyl ether).
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Immiscibility: Poor solubility in water due to rapid hydrolysis.
Spectroscopic Data
While experimental spectra for this specific compound are scarce, predictions based on analogous acyl chlorides include:
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¹H NMR (CDCl₃): δ 0.88 (t, 3H, terminal CH₃), 1.20–1.40 (m, 10H, chain CH₂), 1.50 (m, 1H, CH from methyl branch), 2.90 (t, 2H, COCl-adjacent CH₂).
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IR (neat): Strong absorption at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch).
Reactivity and Chemical Transformations
Nucleophilic Acyl Substitution
The carbonyl chloride group is highly electrophilic, enabling reactions with diverse nucleophiles:
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Amines: Forms amides (e.g., with primary amines: R-NH₂ → R-NH-C(O)-C₇H₁₅CH(CH₃)).
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Alcohols: Produces esters (e.g., with methanol: CH₃OH → CH₃O-C(O)-C₇H₁₅CH(CH₃)).
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Water: Undergoes hydrolysis to 6-methyloctanoic acid and HCl.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 6-methyloctanol, a precursor for plasticizers or surfactants:
Applications in Industry and Research
Pharmaceutical Intermediates
6-Methyloctanoyl chloride serves as a key intermediate in synthesizing:
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Prodrugs: Ester derivatives enhance drug solubility (e.g., ibuprofen esters).
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Antimicrobial Agents: Branched-chain amides exhibit lipid-disrupting activity.
Agrochemicals
Its reactivity facilitates the production of:
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Herbicides: Phenoxyacetyl derivatives targeting broadleaf weeds.
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Insecticides: Thioester analogs disrupting insect nervous systems.
Polymer Chemistry
The compound is used to modify polymer backbones, improving thermal stability and hydrophobicity in materials like polyamides and polyesters.
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